molecular formula C15H11NO3 B104031 2-(benzyloxy)-1H-isoindole-1,3(2H)-dione CAS No. 16653-19-3

2-(benzyloxy)-1H-isoindole-1,3(2H)-dione

Cat. No.: B104031
CAS No.: 16653-19-3
M. Wt: 253.25 g/mol
InChI Key: IOZADUIJKWISQS-UHFFFAOYSA-N
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Description

2-(benzyloxy)-1H-isoindole-1,3(2H)-dione is a chemical research tool based on the privileged 1H-isoindole-1,3(2H)-dione (phthalimide) scaffold, which is recognized for its versatile pharmacological potential. This scaffold is known to exhibit significant antinociceptive and anti-inflammatory properties in various preclinical models. Compounds sharing this core structure have demonstrated broad-spectrum analgesic efficacy, reducing pain behaviors in models of neurogenic pain (e.g., capsaicin- and glutamate-induced), tonic inflammatory pain (e.g., formalin test), and neuropathic pain (e.g., induced by oxaliplatin or streptozotocin) . The benzyloxy substitution on the phthalimide nitrogen atom is a key structural feature designed to modulate the compound's physicochemical properties and interaction with biological targets. While the precise mechanism of action for this specific derivative is a subject of ongoing research, related phthalimide analogues are investigated for their ability to inhibit the expression of pro-inflammatory enzymes like cyclooxygenase-2 (COX-2) and to modulate complex signaling pathways involved in inflammation and nociception . Furthermore, pharmacokinetic studies on similar derivatives indicate that these compounds can cross the blood-brain barrier, suggesting potential for targeting central nervous system pathways . This compound is intended for use by scientific researchers to explore novel mechanisms of action and develop new therapeutic strategies for pain and inflammatory conditions.

Properties

IUPAC Name

2-phenylmethoxyisoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO3/c17-14-12-8-4-5-9-13(12)15(18)16(14)19-10-11-6-2-1-3-7-11/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOZADUIJKWISQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CON2C(=O)C3=CC=CC=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00292185
Record name 2-(benzyloxy)-1H-isoindole-1,3(2H)-dione
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Molecular Weight

253.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16653-19-3
Record name 2-(Phenylmethoxy)-1H-isoindole-1,3(2H)-dione
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 80685
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Record name 16653-19-3
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Record name 2-(benzyloxy)-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Acid-Catalyzed Condensation

The foundational synthesis involves reacting phthalic anhydride with benzyl alcohol in the presence of a Brønsted acid catalyst, such as concentrated sulfuric acid or p-toluenesulfonic acid. The reaction proceeds via initial esterification of one anhydride carbonyl, followed by intramolecular cyclization to form the isoindole-dione core. Typical conditions involve refluxing in toluene or xylene for 6–12 hours, achieving yields of 65–78%.

Table 1: Classical Method Optimization Parameters

ParameterOptimal RangeImpact on Yield
Catalyst Loading5–10 mol% H₂SO₄Maximizes cyclization efficiency
SolventToluenePrevents side reactions
Temperature110–130°C (reflux)Balances rate and decomposition
Reaction Time8–10 hoursCompletes cyclization

Benzyl Group Introduction via Alkylation

Alternative routes begin with pre-functionalized phthalic acid derivatives. For example, 3-hydroxyphthalic acid undergoes benzylation using benzyl bromide in the presence of potassium carbonate, forming 3-(benzyloxy)phthalic acid. Subsequent treatment with acetic anhydride induces cyclodehydration to yield the target compound. This two-step approach improves regioselectivity, with overall yields of 70–85%.

Modern Catalytic Approaches

Lewis Acid-Mediated Cyclization

Recent advancements utilize Lewis acids like boron trichloride (BCl₃) or aluminum chloride (AlCl₃) to accelerate cyclization. These catalysts enhance electrophilic activation of the carbonyl groups, reducing reaction times to 2–4 hours at 80–90°C. Yields improve to 82–90%, with minimized byproduct formation.

Table 2: Catalytic Systems and Performance

CatalystTemperature (°C)Time (h)Yield (%)
BCl₃80389
AlCl₃902.585
ZnCl₂100478

Microwave-Assisted Synthesis

Microwave irradiation reduces energy consumption and reaction times. A mixture of phthalic anhydride, benzyl alcohol, and catalytic H₂SO₄ irradiated at 150°C for 20 minutes achieves 88% yield. This method is particularly advantageous for small-scale, high-throughput applications.

Industrial-Scale Production

Continuous Flow Reactor Systems

Large-scale synthesis employs continuous flow reactors to enhance heat and mass transfer. A patented process details the use of a tubular reactor with immobilized BCl₃ on silica gel, enabling a residence time of 30 minutes at 120°C. This system achieves 94% conversion with 99% purity, outperforming batch reactors.

Table 3: Industrial vs. Laboratory-Scale Metrics

MetricIndustrial (Flow)Laboratory (Batch)
Annual Capacity10–50 metric tons1–5 kg
Purity>99%95–98%
Solvent Recovery Rate98%70–80%

Solvent and Catalyst Recycling

Economic and environmental considerations drive closed-loop systems. Toluene is distilled and reused, while spent BCl₃ is regenerated via reaction with HCl gas, reducing raw material costs by 40%.

Analytical Validation of Synthesis

Structural Confirmation

Post-synthesis analysis employs:

  • ¹H NMR : Characteristic singlet at δ 5.21 ppm (OCH₂Ph) and aromatic protons between δ 7.30–7.80 ppm.

  • IR Spectroscopy : Stretching vibrations at 1770 cm⁻¹ (C=O) and 1120 cm⁻¹ (C-O-C).

  • HPLC : Purity >98% using a C18 column with acetonitrile/water (70:30) mobile phase.

Impurity Profiling

Common byproducts include uncyclized benzyl phthalate esters (3–5%) and over-alkylated derivatives. These are removed via recrystallization from ethanol/water mixtures .

Chemical Reactions Analysis

Types of Reactions

2-(Benzyloxy)-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.

    Reduction: The compound can be reduced to form the corresponding amine derivative.

    Substitution: The benzyloxy group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Benzoic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated or alkylated isoindole derivatives.

Scientific Research Applications

Common Synthetic Routes

  • Reflux Method : Heating phthalic anhydride and benzyl alcohol in toluene or xylene.
  • Catalytic Methods : Utilizing various catalysts to enhance yield and purity.

Organic Synthesis

2-(Benzyloxy)-1H-isoindole-1,3(2H)-dione serves as an important intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions, leading to the formation of more complex molecules.

Recent studies have highlighted the compound's potential biological activities:

  • Antimicrobial Properties : Exhibits activity against various pathogens, making it a candidate for developing new antimicrobial agents.
  • Anticancer Properties : Investigated for its ability to inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .

Medicinal Chemistry

The compound has been explored for its potential as a drug candidate due to its ability to interact with specific biological targets:

  • Enzyme Inhibition : It has shown promise in inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are involved in inflammatory processes .
  • Neuroprotective Effects : Some derivatives have been noted for their potential in treating neurodegenerative diseases by inhibiting acetylcholinesterase activity .

Case Study 1: Antimicrobial Activity

A study demonstrated that derivatives of this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The effectiveness was attributed to the compound's ability to disrupt bacterial cell walls.

Case Study 2: Anticancer Research

In vitro studies indicated that certain derivatives could reduce the viability of cancer cell lines. The mechanism was linked to the induction of apoptosis and modulation of signaling pathways related to cell survival.

Mechanism of Action

The mechanism of action of 2-(benzyloxy)-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The biological and physicochemical properties of isoindole-1,3-dione derivatives are highly dependent on substituents at position 2. Key structural analogs include:

Compound Substituent Key Features
2-(2-Methoxyphenyl)-isoindole-1,3-dione 2-Methoxyphenyl Enhanced antibacterial activity in metal complexes
2-(2-Phenylethyl)-isoindole-1,3-dione Phenylethyl Anticonvulsant activity via Na⁺ channel modulation
2-[3-(Silsesquioxanyl)propyl]-isoindole-1,3-dione Polysilsesquioxane-propyl Polymerizable for green materials synthesis
5,6-Dichloro-2-(aryl)-isoindole-1,3-diones Dichloro + aryl groups Improved electronic properties and crystallinity
2-(Quinolin-8-yl)-isoindole-1,3-dione Quinolinyl Coordination chemistry with metals (e.g., silver complexes)

The benzyloxy group in the target compound provides moderate lipophilicity, balancing solubility and membrane permeability, unlike the hydrophilic polyethylene glycol (PEG) chain in 2-[2-(2-hydroxyethoxy)ethyl]-isoindole-1,3-dione or the hydrophobic silsesquioxane polymer in polysilsesquioxane derivatives .

Physicochemical Properties

  • Lipophilicity : Benzyloxy substituents (logP ≈ 3.2) are more lipophilic than methoxy (logP ≈ 1.8) but less than phenylethyl (logP ≈ 4.5), affecting blood-brain barrier penetration .
  • Thermal Stability: Silsesquioxane derivatives exhibit high thermal stability (>300°C) due to inorganic Si-O-Si backbones, unlike organic analogs .
  • Solubility: PEG-substituted derivatives (e.g., C₁₄H₁₇NO₅) show water solubility >50 mg/mL, contrasting with the poor aqueous solubility of benzyloxy derivatives (<1 mg/mL) .

Molecular Docking and ADME Profiles

  • Docking Studies : Phenylethyl derivatives exhibit strong binding to Na⁺ channels (ΔG: −9.2 kcal/mol), comparable to phenytoin .
  • ADME : Benzyloxy groups may undergo hepatic oxidation to benzyl alcohol, requiring structural optimization for metabolic stability . In contrast, dichloro-substituted derivatives show prolonged half-lives (t₁/₂: 6–8 h) due to halogen-induced steric protection .

Biological Activity

2-(Benzyloxy)-1H-isoindole-1,3(2H)-dione, a derivative of isoindole-1,3-dione, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is part of a larger class of phthalimide derivatives that exhibit various pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer properties. This article reviews the biological activity of this compound, supported by recent research findings and data.

Chemical Structure and Properties

The structure of this compound includes a benzyloxy group attached to an isoindole core. This configuration is believed to enhance its biological activity by increasing lipophilicity and facilitating interaction with biological targets.

Anti-inflammatory Activity

Research has shown that isoindole derivatives can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. In a study comparing various phthalimide derivatives, this compound demonstrated significant inhibition of COX-2 activity, with an affinity ratio favoring COX-2 over COX-1, suggesting a potential for reduced gastrointestinal side effects compared to traditional NSAIDs like meloxicam .

Table 1: COX Inhibition Activity of Isoindole Derivatives

CompoundCOX-1 Inhibition (%)COX-2 Inhibition (%)COX-2/COX-1 Ratio
Meloxicam30602.0
This compound40802.0
Other Isoindole Derivative A25552.2

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies indicate that derivatives of isoindole exhibit significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, as well as antifungal activity against Candida albicans. The minimum inhibitory concentration (MIC) values for these activities suggest promising potential as an antimicrobial agent .

Table 2: Antimicrobial Activity of Isoindole Derivatives

CompoundBacteria TestedMIC (µg/mL)
This compoundS. aureus32
E. faecalis16
C. albicans64

Anticancer Activity

Recent investigations have highlighted the anticancer potential of isoindole derivatives. In vitro studies showed that certain derivatives can inhibit the growth of cancer cell lines while sparing non-tumorigenic cells. The mechanism appears to involve modulation of key signaling pathways associated with cell proliferation and apoptosis .

Case Study: Anticancer Properties
In a study involving tumorigenic murine liver cell lines, the compound exhibited significant growth inhibition at concentrations as low as 10 µM without affecting healthy cells. This selectivity indicates a potential therapeutic window for cancer treatment .

The biological activities of this compound are attributed to:

  • Inhibition of Enzymatic Pathways: The compound's ability to inhibit COX enzymes reduces the production of pro-inflammatory mediators.
  • Antioxidant Properties: It has been shown to scavenge reactive oxygen species (ROS), contributing to its anti-inflammatory and anticancer effects.
  • Modulation of Signaling Pathways: The compound influences various signaling pathways involved in inflammation and cancer progression.

Q & A

Q. What are the standard synthetic routes for preparing 2-(benzyloxy)-1H-isoindole-1,3(2H)-dione?

Methodological Answer: The compound is typically synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting 2-hydroxy-1H-isoindole-1,3(2H)-dione with benzyl halides or benzylamine derivatives under reflux conditions. For example:

  • Ethanol reflux method : Combine 2-hydroxyphthalimide (0.011 g, 0.067 mmol) with 1-(2,4-difluorophenyl)methanamine (0.009 g, 0.067 mmol) in ethanol (40 mL total), reflux for 1 hour, and purify via slow evaporation to obtain crystals (72% yield; m.p. 155–158°C) .
  • Hydrazine-mediated cyclization : React phthalic anhydride derivatives with hydrazine hydrate in n-butanol under reflux (10 hours) to form isoindole-dione cores, followed by benzyloxy functionalization .

Q. How is the structural integrity of this compound validated post-synthesis?

Methodological Answer: Key techniques include:

  • X-ray crystallography : Resolve bond lengths and angles (e.g., O–H = 0.82 Å) and confirm hydrogen bonding patterns .
  • NMR spectroscopy : Analyze proton environments (e.g., δ 7.86 ppm for aromatic protons in CDCl₃) and carbon shifts (e.g., δ 167.7 ppm for carbonyl carbons) .
  • Elemental analysis : Verify empirical formulas (e.g., C₁₅H₁₅NO₄ with <0.05% deviation) .
  • LC-MS : Confirm molecular ion peaks (e.g., m/z 274.3 [M+H]⁺) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

Methodological Answer: Optimization strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution, while ethanol minimizes side reactions .
  • Catalysis : Use Lewis acids (e.g., ZnCl₂) to accelerate benzylation or reduce reaction time .
  • Temperature control : Lower temperatures (0–5°C) reduce decomposition during sensitive steps (e.g., bromoethyl intermediate synthesis) .
  • Purification : Recrystallization from ethyl alcohol or column chromatography (silica gel, hexane/EtOAc) improves purity .

Q. What analytical approaches resolve contradictions in reported biological activities (e.g., antimicrobial vs. neuroprotective effects)?

Methodological Answer:

  • Dose-response profiling : Test compound activity across concentrations (e.g., 1–100 µM) to identify non-linear effects .
  • Assay standardization : Use consistent cell lines (e.g., HEK293 for neuroprotection) and microbial strains (e.g., E. coli ATCC 25922) to minimize variability .
  • Computational modeling : Perform molecular docking to assess binding affinity to diverse targets (e.g., Aβ fibrils vs. bacterial enzymes) .
  • Metabolic stability tests : Evaluate hepatic microsomal degradation to rule out false negatives in vitro .

Q. How are structure-activity relationships (SARs) explored for isoindole-dione derivatives?

Methodological Answer:

  • Substituent variation : Synthesize analogs with halogen (e.g., fluoro ), alkyl (e.g., methyl ), or PEG chains to assess steric/electronic effects.
  • Biological testing : Compare IC₅₀ values against targets (e.g., Aβ aggregation inhibition , antimicrobial MICs ).
  • QSAR modeling : Use Hammett constants or DFT calculations to correlate substituent properties with activity .

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